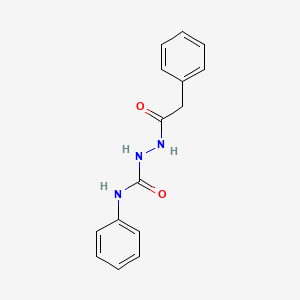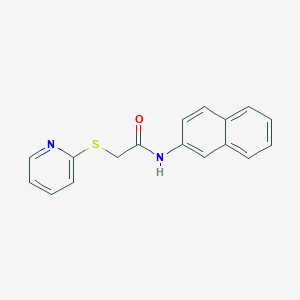
N-phenyl-2-(phenylacetyl)hydrazinecarboxamide
Descripción general
Descripción
N-phenyl-2-(phenylacetyl)hydrazinecarboxamide, commonly known as PPH, is a chemical compound with potential applications in scientific research. PPH belongs to the class of hydrazinecarboxamides, which have been studied for their biological activity.
Mecanismo De Acción
The mechanism of action of PPH is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. PPH has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylases, enzymes that regulate gene expression.
Biochemical and Physiological Effects
PPH has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. PPH has also been shown to reduce the production of reactive oxygen species, which can cause oxidative stress and damage to cells. Additionally, PPH has been shown to reduce the expression of certain inflammatory cytokines, which play a role in the development of chronic diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPH has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity. However, PPH also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, PPH has not been extensively studied in vivo, so its pharmacokinetics and toxicity are not well understood.
Direcciones Futuras
There are several future directions for research on PPH. One area of interest is its potential use as an anti-tumor agent. Further studies are needed to understand its mechanism of action and to determine its efficacy in vivo. Another area of interest is its anti-inflammatory and anti-oxidant properties. PPH could potentially be used to treat chronic inflammatory diseases, such as arthritis and inflammatory bowel disease. Finally, further studies are needed to understand the pharmacokinetics and toxicity of PPH, which will be important for its potential use in humans.
Conclusion
In conclusion, PPH is a chemical compound with potential applications in scientific research. It has been shown to have anti-tumor, anti-inflammatory, and anti-oxidant properties. PPH is relatively easy to synthesize and purify, but it has some limitations, including its solubility and lack of in vivo data. Future research on PPH could lead to the development of novel therapies for cancer and chronic inflammatory diseases.
Métodos De Síntesis
PPH can be synthesized through a multistep process involving the reaction of phenylacetic acid with hydrazine hydrate, followed by acylation with phenylacetyl chloride. The final product is obtained by recrystallization from ethanol. The purity of PPH can be determined by its melting point, which is around 206-208°C.
Aplicaciones Científicas De Investigación
PPH has been studied for its potential use as an anti-tumor agent. It has been shown to inhibit the growth of several types of cancer cells, including lung, colon, and breast cancer cells. PPH has also been studied for its anti-inflammatory and anti-oxidant properties. It has been shown to reduce inflammation and oxidative stress in animal models.
Propiedades
IUPAC Name |
1-phenyl-3-[(2-phenylacetyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-14(11-12-7-3-1-4-8-12)17-18-15(20)16-13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19)(H2,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJMTSHBHFZHEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00939568 | |
| Record name | 2-(1-Hydroxy-2-phenylethylidene)-N-phenylhydrazine-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00939568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805895 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
18233-65-3 | |
| Record name | NSC20766 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20766 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1-Hydroxy-2-phenylethylidene)-N-phenylhydrazine-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00939568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1,3-benzodioxol-5-yl)-11-(2-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5086024.png)
![5-chloro-2-(ethylthio)-N-[2-(trifluoromethyl)phenyl]-4-pyrimidinecarboxamide](/img/structure/B5086028.png)
![N-(3-chloro-4-methoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5086041.png)
![9-[4-(2-chloro-4-methylphenoxy)butyl]-9H-carbazole](/img/structure/B5086042.png)
![5-{[4-(2-ethoxyethyl)-1-piperazinyl]carbonyl}quinoxaline trifluoroacetate](/img/structure/B5086056.png)

![N-(1,3-benzothiazol-2-ylmethyl)-5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5086066.png)

![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5086079.png)

![7-[(diethylamino)methyl]-6-hydroxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile hydrochloride](/img/structure/B5086086.png)
![N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5086099.png)
![5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5086108.png)
![5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5086126.png)